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STORM Imaging

This guide provides troubleshooting advice and frequently asked questions (FAQSs) to help
researchers, scientists, and drug development professionals optimize laser power for Alexa
Fluor 647 in Stochastic Optical Reconstruction Microscopy (STORM) imaging.

Frequently Asked Questions (FAQSs)

Q1: What is the optimal excitation laser power for Alexa Fluor 647 in STORM imaging?

The optimal laser power for Alexa Fluor 647 is not a single value but depends heavily on the
experimental setup, especially the imaging buffer.

e For STORM imaging using Vectashield® mounting medium, an excitation power density of
0.60 kW/cm? with a 638 nm laser has been shown to maximize the signal-to-noise ratio, the
number of switching events, and the number of photons detected per event.[1][2][3]

« In other studies using Vectashield, higher laser powers of approximately 1.5 kW/cm? have
been used effectively for 2D STORM.[4]

» When using conventional water-index (WI) imaging buffers containing thiols and an oxygen
scavenging system, intensities around 10 kW/cm? are typical. For specialized oil-index (OlI)
buffers, this can increase to ~15 kW/cm?.
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e Some experiments have utilized very high intensities, ranging from 31-97 kW/cm?, which
necessitates high-speed cameras to capture the rapid blinking events.[5]

The key is to find a balance that provides sufficient signal for precise localization without
causing rapid photobleaching.

Q2: How does the imaging buffer affect laser power optimization for Alexa Fluor 647?

The imaging buffer is critical as it directly influences the photoswitching chemistry of Alexa
Fluor 647.

e Thiol-based Buffers: Alexa Fluor 647 requires a thiol-containing reducing agent, such as [3-
mercaptoethanol (BME) or mercaptoethylamine (MEA), for effective photoswitching.[6]
These buffers often include an enzymatic oxygen scavenging system (e.g., GLOX) to
improve dye stability. The concentration of these agents can affect the blinking kinetics, thus
influencing the optimal laser power.

o Commercial Mounting Media: Commercial media like Vectashield® have been found to
induce blinking in Alexa Fluor 647 without the need for traditional STORM buffers.[1][4]
However, Vectashield can quench the initial fluorescence, making it difficult to locate the
sample before starting the STORM acquisition.[7][8]

o Refractive Index-matched Buffers: Recently developed oil-index (Ol) matched buffers can
improve imaging depth and resolution by reducing light scattering.[9] These buffers may alter
the photoswitching behavior of Alexa Fluor 647, requiring different laser intensities compared
to traditional water-based buffers.

Q3: What is the role of the 405 nm laser and how should its power be optimized?

The 405 nm laser typically serves as an "activation” or "reactivation” laser in a STORM
experiment. It helps return fluorophores from a long-lived dark state back to the ground state,
from where they can be excited again.

e In dSTORM with a single dye like Alexa Fluor 647, the 405 nm laser can be used to increase
the density of blinking molecules per frame.
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In STORM using activator-reporter pairs (e.g., Alexa Fluor 405-Alexa Fluor 647), the 405 nm
laser directly excites the activator dye, which in turn reactivates the reporter dye (Alexa Fluor
647).[10]

The power of the 405 nm laser should be kept low and increased gradually. Start with a very
low power (e.g., 0.1-1% of maximum) and slowly increase it until a suitable density of single-
molecule localizations per frame is achieved. Too much 405 nm power will activate too many
fluorophores simultaneously, making it impossible to distinguish individual molecules.

Troubleshooting Guide

Problem 1: Weak or No Signal from Alexa Fluor 647

Possible Cause: Microscope hardware limitations.

Troubleshooting Step: Confirm that your microscope's camera is sensitive in the far-red
spectrum. Standard cameras may have poor quantum efficiency at the emission wavelength
of Alexa Fluor 647 (~665 nm), leading to a weak signal.[11]

Possible Cause: Quenching by mounting medium.

Troubleshooting Step: If using Vectashield®, be aware that it can significantly quench the
initial fluorescence of Alexa Fluor 647, sometimes reducing the signal to just 15% of its
intensity in PBS.[7][8] It is recommended to locate your cells of interest in PBS first before
switching to Vectashield for STORM imaging.

Possible Cause: Incorrect laser alignment or power.

Troubleshooting Step: Ensure the 647 nm excitation laser is properly aligned and focused on
the sample plane. Start with a moderate laser power (e.g., ~0.5-1 kW/cm?) and adjust as
needed.

Problem 2: Rapid Photobleaching of Alexa Fluor 647

Possible Cause: Excitation laser power is too high.

Troubleshooting Step: Reduce the power of the 647 nm laser. While higher power increases
the photon emission rate, it also accelerates the rate at which molecules enter a permanent
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dark state (photobleaching).[12]

» Possible Cause: Inadequate imaging buffer.

e Troubleshooting Step: Ensure your STORM buffer is freshly prepared. The oxygen
scavenging system (GLOX) has a limited lifetime. The concentration of the thiol (MEA or
BME) should also be optimized, as it plays a crucial role in the reversible switching of the
dye.

» Possible Cause: High oxygen levels.

o Troubleshooting Step: Ensure your sample is well-sealed to prevent oxygen from entering,
as oxygen can accelerate photobleaching. The GLOX system is designed to remove residual
oxygen.[6]

Problem 3: High Background Noise
o Possible Cause: Laser power is too high, causing autofluorescence.

e Troubleshooting Step: Reduce the excitation laser power. High laser power can excite
autofluorescence from the sample or mounting medium, which reduces the signal-to-noise
ratio.[1][4]

o Possible Cause: Suboptimal imaging buffer.

e Troubleshooting Step: Some components of the imaging buffer or the mounting medium
itself can be fluorescent.[4] If possible, test different buffer formulations or ensure the purity
of your buffer components.

o Possible Cause: Unbound fluorophores.

» Troubleshooting Step: Ensure that all unbound Alexa Fluor 647-conjugated antibodies or
labels have been thoroughly washed away from the sample. Unbound fluorophores in the
imaging plane will contribute to background fluorescence.

Quantitative Data Summary
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The following tables summarize key quantitative parameters for Alexa Fluor 647 in STORM
imaging from various studies.

Table 1: Laser Power Density and Imaging Conditions

] Excitation Excitation
Mounting .
. Wavelength Power Density  Notes Reference(s)
Medium/Buffer
(nm) (kWicm?)
Optimized for
] best signal-to-
Vectashield® 638 0.60 ) [1112][3]
noise and
switching events.
. . Used for 2D
Vectashield® Not specified ~1.5 ] ) [4]
STORM imaging.
Standard
Water-Index (WI) ]
642 ~10 thiol/GLOX
Buffer
buffer.
Oil-Index (OI) Refractive index-
642 ~15-20
Buffer matched buffer.

Table 2: Alexa Fluor 647 Performance Metrics
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Parameter Value Conditions Reference(s)

143mM BME with

Photons per Switching ]
~5,000 oxygen scavenging [12][13]

Event
system.

o 10mM MEA with
Photons per Switching

~3,800 oxygen scavenging [13]
Event
system.
In Ol buffer, largely
o o independent of
Localization Precision ~7.6 nm

excitation intensity
(10-30 kW/cmg?).

Experimental Protocols

Protocol: Optimizing 647 nm Laser Power for dASTORM

This protocol provides a general workflow for determining the optimal laser power for your

specific setup.

o Sample Preparation: Prepare your sample labeled with Alexa Fluor 647 and mount it in your
chosen STORM imaging buffer (e.g., GLOX buffer with 100 mM MEA or Vectashield®). Seal

the sample well.
e Microscope Setup:

o Use a microscope equipped for STORM/dSTORM, typically in a TIRF or highly inclined
(HiLo) illumination configuration to minimize background.

o Ensure the 647 nm excitation laser and, if used, the 405 nm activation laser are properly

aligned.
e Initial Imaging (Finding the Sample):

o If using a traditional buffer, you can use low-power epifluorescence to locate your cells of
interest.
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o If using Vectashield®, this step can be difficult due to quenching.[8] It is advisable to locate
the field of view in PBS before adding Vectashield.

o Setting the Initial Laser Power:

o Turn on the 647 nm laser to a low-to-moderate power (e.g., 20-30% of maximum,
corresponding to ~0.5-2 kW/cm2).

o The goal is to drive most of the fluorophores into the dark state within a few seconds,
leaving only a sparse subset of stochastically blinking molecules.

o Data Acquisition and Optimization:

o Begin acquiring a time series of images (typically 5,000-40,000 frames) at a high frame
rate (e.g., 50-100 Hz).

o Observe the density of localizations. If the density is too high (molecules are overlapping),
slightly increase the 647 nm laser power to drive them into the dark state faster. If the
density is too low, you may need to decrease the 647 nm power or add a very low amount
of 405 nm activation light.

o Acquire several datasets at different 647 nm laser power settings (e.g., 0.5 kW/cmz, 1.0
kw/cmz2, 2.0 kW/cm?, 5.0 kW/cm?).

o Data Analysis:

o Process each dataset using a single-molecule localization software (e.g., ThunderSTORM,
rapidSTORM, or commercial software).

o For each laser power setting, analyze the reconstructed image quality and the following
parameters:

= Number of photons per localization: Higher is generally better for localization precision.
» Localization precision: The uncertainty of each localization.

= Number of switching events per molecule: A higher number means the dye is more
photostable under these conditions.
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» Signal-to-Noise Ratio (SNR): A measure of the brightness of a localization relative to the
background.

o Determination of Optimal Power: The optimal laser power is the one that provides the best
balance of high photon count, good localization precision, and sufficient photostability to
generate a high-quality reconstructed image, without excessive background.[1]
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Caption: Factors influencing STORM image quality.
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Caption: Experimental workflow for optimizing laser power.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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